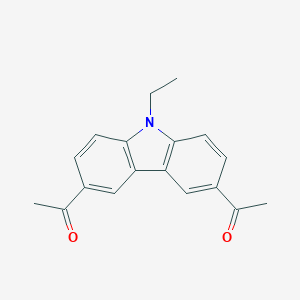
1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Cat. No. B073245
Key on ui cas rn:
1483-97-2
M. Wt: 279.3 g/mol
InChI Key: RIRBXBVFZCKFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04659648
Procedure details


Another preferred example, also for use in a photoresist application, is a 3,6-divinyl-N-ethylcarbazole. 3,6-Diacetyl-N-ethylcarbazole is prepared by treating a mixture of N-ethylcarbazole and aluminum chloride in carbon disulfide with a mixture of acetyl chloride and acetyl bromide. The crude product is converted with sodium borohydride in refluxing 2-propanol to the corresponding secondary diol, which is in turn refluxed with phosphorus oxychloride and 4-dimethylaminopyridine in pyridine to afford the monomer as long white needles, MP 88°-93° C., after purification.



[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
3,6-divinyl-N-ethylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C=CC2N(CC)C3C(C=2C=1)=CC(C=C)=CC=3)=C.[CH2:20]([N:22]1[C:34]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[C:28]2[C:23]1=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH3:21].[Cl-].[Al+3].[Cl-].[Cl-].[C:39](Cl)(=[O:41])[CH3:40].[C:43](Br)(=[O:45])[CH3:44].[BH4-].[Na+].P(Cl)(Cl)(Cl)=O>C(=S)=S.CN(C)C1C=CN=CC=1.N1C=CC=CC=1.CC(O)C>[C:39]([C:26]1[CH:25]=[CH:24][C:23]2[N:22]([CH2:20][CH3:21])[C:34]3[C:29]([C:28]=2[CH:27]=1)=[CH:30][C:31]([C:43](=[O:45])[CH3:44])=[CH:32][CH:33]=3)(=[O:41])[CH3:40] |f:2.3.4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Three
|
Name
|
3,6-divinyl-N-ethylcarbazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Br
|
Step Six
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by treating
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(C)=O)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
